molecular formula C52H61F6N3O4Se B13845438 Phenylselenyl Dutasteride alpha-Dimer

Phenylselenyl Dutasteride alpha-Dimer

Cat. No.: B13845438
M. Wt: 985.0 g/mol
InChI Key: QBKGDWXKNYEVAB-PJZLUOFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylselenyl Dutasteride alpha-Dimer (~90%) is a dimeric derivative of dutasteride, a dual 5α-reductase (5AR) inhibitor. While dutasteride itself is a therapeutic agent for benign prostatic hyperplasia (BPH), the alpha-dimer form is primarily used in laboratory settings for research purposes .

Properties

Molecular Formula

C52H61F6N3O4Se

Molecular Weight

985.0 g/mol

IUPAC Name

(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-8-phenylselanyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C52H61F6N3O4Se/c1-47-23-21-35-31(32(47)14-16-37(47)44(63)59-39-26-28(51(53,54)55)10-13-36(39)52(56,57)58)12-19-42-50(35,4)27-40(66-29-8-6-5-7-9-29)46(65)61(42)45(64)38-17-15-33-30-11-18-41-49(3,25-22-43(62)60-41)34(30)20-24-48(33,38)2/h5-10,13,22,25-26,30-35,37-38,40-42H,11-12,14-21,23-24,27H2,1-4H3,(H,59,63)(H,60,62)/t30-,31-,32?,33?,34?,35?,37+,38-,40?,41+,42+,47-,48-,49+,50+/m0/s1

InChI Key

QBKGDWXKNYEVAB-PJZLUOFCSA-N

Isomeric SMILES

C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CC(C(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CC(C(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound can be inferred to involve:

  • Initial synthesis of Dutasteride or its intermediates through amidation and oxidation steps.
  • Introduction of phenylselenyl groups, likely via electrophilic selenium reagents or phenylselenylation reactions.
  • Dimerization through controlled coupling reactions to form the alpha-dimer.

Specific Example from Patent CN102382165B

  • Amidation : 5 g of compound 1 dissolved in 50 mL pyridine, 2 mL phosphorus oxychloride added, reaction at <40°C for 1 h, then 5 mL 2,5-bis(trifluoromethyl) aniline added, stirred 12 h.
  • Oxidation : Compound 2 (4.5 g) dissolved in 90 mL toluene, 2.1 g DDQ and 10 mL BSTFA added, room temperature reaction 8 h, then heated to 150°C for 18 h.
  • Purification : Cooling, solvent removal, washing with sodium bisulfite and sodium hydroxide solutions, activated carbon decolorization, silica gel treatment, recrystallization from ethyl acetate and acetonitrile.

This process yields Dutasteride with high purity and is a foundation for further functionalization to the phenylselenyl dimer.

Analytical Data and Research Findings

Yield and Purity

  • The overall yield of Dutasteride from these methods is reported around 40%, significantly improved over earlier methods (~5.13%).
  • Purification steps involving activated carbon and silica gel are critical for removing impurities and isomers.

Impurity Formation and Control

  • Impurities such as isomeric forms (5β-H isomer), over-oxidized products, and other side-products are common.
  • Specific impurities (DTSI-1 to DTSI-5) have been characterized and their preparation methods documented to aid quality control.
  • Oxidative steps using DDQ require careful temperature and time control to minimize over-oxidation.

Comparative Table of Key Preparation Steps

Preparation Step Reagents Conditions Notes
Amidation of steroidal acid Pyridine, Phosphorus oxychloride, 2,5-bis(trifluoromethyl) aniline <40°C, 1-24 h Formation of amide intermediate
Oxidative dehydrogenation DDQ, BSTFA, Toluene or Benzene Room temp to 150-180°C, 6-24 h Formation of double bonds, key for activity
Phenylselenylation (inferred) Phenylselenyl chloride or equivalent Mild conditions, inert atmosphere Introduction of selenium phenyl groups
Dimerization (inferred) Oxidative coupling agents or catalysts Elevated temperature, controlled time Formation of alpha-dimer

Chemical Reactions Analysis

Types of Reactions

Phenylselenyl Dutasteride alpha-Dimer undergoes various chemical reactions, including:

    Oxidation: The phenylselenyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the phenylselenyl group back to its original state.

    Substitution: The phenylselenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide, phenylmagnesium bromide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, reduced phenylselenyl compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

Phenylselenyl Dutasteride alpha-Dimer has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like benign prostatic hyperplasia.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Phenylselenyl Dutasteride alpha-Dimer exerts its effects by inhibiting the activity of 5α-reductase isoenzymes type 1 and 2. These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a key role in the development and enlargement of the prostate gland. By inhibiting these enzymes, this compound reduces the levels of circulating DHT, thereby mitigating the symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

Key Characteristics :

  • Physical State : Solid at room temperature .
  • Hazards : Causes skin/eye irritation, reproductive toxicity, and aquatic environmental harm .
  • Handling Requirements : Strict safety protocols are mandated, including fluorinated rubber gloves, eye protection, and controlled ventilation to minimize exposure .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Table 1: Structural and Pharmacological Profiles

Compound Structure 5AR Inhibition (Types) Half-Life Primary Use
Phenylselenyl Dutasteride alpha-Dimer Dimer Likely Type 1 & 2* Not reported Research
Dutasteride Monomer Type 1 & 2 ~5 weeks BPH treatment
Finasteride Monomer Type 2 ~6 hours BPH, androgenetic alopecia

*Inference based on dutasteride’s mechanism .

Key Findings :

  • The dimer’s dual inhibition of 5AR is hypothesized to mirror dutasteride’s action, but its dimeric structure may enhance binding affinity or metabolic stability .
  • Unlike therapeutic dutasteride, the dimer lacks clinical efficacy data and is restricted to laboratory use .

Efficacy and Clinical Performance

Table 2: Efficacy in BPH Management

Compound DHT Reduction (%) Prostate Volume Reduction Symptom Improvement
This compound Not studied Not studied Not studied
Dutasteride ~90% 25–30% Significant
Finasteride ~70% 20–25% Moderate

Research Insights :

  • Dutasteride demonstrates superior DHT suppression compared to finasteride due to dual 5AR inhibition, translating to faster symptom relief in BPH .

Critical Observations :

  • The dimer’s SDS highlights stringent handling requirements, surpassing those for dutasteride, due to acute toxicity risks .
  • In rodent models, dutasteride caused more severe renal morphological changes than finasteride, suggesting class-specific risks .

Pharmacokinetic and Environmental Considerations

  • Half-Life : Dutasteride’s extended half-life (~5 weeks) enables once-daily dosing , while finasteride requires daily administration. The dimer’s pharmacokinetics are uncharacterized but may differ due to structural modifications.
  • Environmental Persistence : The dimer is classified as a water pollutant, necessitating containment to prevent ecosystem damage .

Q & A

Q. How can researchers evaluate the compound’s impact on metabolic pathways beyond 5α-reductase inhibition?

  • Methodological Guidance : Conduct hyperinsulinemic-euglycemic clamp studies in human subjects to assess insulin sensitivity changes. Pair with lipidomic profiling (LC-MS) to quantify nonesterified fatty acids (NEFAs) and adipokine levels, as dutasteride uniquely alters glucose disposal and adiposity .

Data Contradiction Analysis

  • Example : Conflicting reports on dutasteride’s renal toxicity vs. finasteride :

    • Resolution Strategy : Perform comparative histomorphometric analysis of renal tissues in rodent models, focusing on tubular atrophy and inflammatory biomarkers (e.g., TNF-α, IL-6). Use RNA-seq to identify differentially expressed genes in renal epithelia .
  • Example : Variability in prostate volume (PV) reduction in combination therapy trials :

    • Resolution Strategy : Apply machine learning (e.g., random forests) to identify predictors of PV response, including baseline PSA, androgen receptor density, and comedication use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.